molecular formula C22H25FN2O B2954473 4-(2-Fluorophenyl)piperazinyl phenylcyclopentyl ketone CAS No. 1024397-42-9

4-(2-Fluorophenyl)piperazinyl phenylcyclopentyl ketone

Cat. No.: B2954473
CAS No.: 1024397-42-9
M. Wt: 352.453
InChI Key: WKNRZYWRUNLEOS-UHFFFAOYSA-N
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Description

“4-(2-Fluorophenyl)piperazinyl phenylcyclopentyl ketone” is a chemical compound with the CAS number 1024397-42-9 .


Synthesis Analysis

The synthesis of piperazine derivatives, which includes “this compound”, has been the subject of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity information can be found in chemical databases .

Scientific Research Applications

Synthesis and Chemical Properties

Rhodium Catalyzed Hydroformylation for Neuroleptic Agents Synthesis A study by Botteghi et al. (2001) detailed a key synthesis step for neuroleptic agents Fluspirilen and Penfluridol, involving rhodium-catalyzed hydroformylation. This process uses 4,4′-difluorobenzophenone as a starting material, leading to neuroleptic agents that contain a 4,4-bis(p-fluorophenyl)butyl group bound to a nitrogen atom of a piperazine moiety, showcasing a method for synthesizing compounds with structural similarities to the target compound (Botteghi et al., 2001).

One-step Synthesis of Saturated Spirocyclic N-heterocycles Siau and Bode (2014) reported on the synthesis of saturated spirocyclic N-heterocycles combining cyclic ketones with stannyl amine protocol (SnAP) reagents. This process yields N-unprotected spirocyclic amines, highlighting the chemical versatility of compounds structurally related to piperazine ketones and their relevance in drug discovery (Siau & Bode, 2014).

Solid Phase Synthesis Using a Piperazine Linker A methodology for synthesizing resin-bound 4-substituted-2-aminobutadienes via Wittig reaction was developed by Hird et al. (1997), utilizing a piperazine linker for ketone attachment. This method underscores the use of piperazine structures in facilitating chemical syntheses on a solid phase (Hird et al., 1997).

Potential Applications in Drug Discovery

Synthesis of Spirocyclic and Bicyclic N-Heterocycles The creation of saturated spirocyclic N-heterocycles using SnAP reagents and ketones, as discussed by Siau and Bode (2014), serves as a foundational technique for generating drug discovery scaffolds. These compounds, especially those incorporating piperazine, are sought after for their potential in pharmaceutical applications (Siau & Bode, 2014).

Chemical Synthesis for Neuroleptic Agents The synthesis route utilized by Botteghi et al. (2001) for creating key intermediates towards Fluspirilen and Penfluridol demonstrates the application of complex chemical syntheses involving fluorophenyl and piperazine units for developing neuroleptic drugs (Botteghi et al., 2001).

Properties

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-(1-phenylcyclopentyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O/c23-19-10-4-5-11-20(19)24-14-16-25(17-15-24)21(26)22(12-6-7-13-22)18-8-2-1-3-9-18/h1-5,8-11H,6-7,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKNRZYWRUNLEOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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